Dinatrium-2-Oxoglutarat

Übersicht

Beschreibung

Disodium 2-oxoglutarate, also known as disodium 2-oxopentanedioate, is a salt form of 2-oxoglutaric acid. This compound is a key intermediate in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration in most organisms. It plays a significant role in various biological processes, including energy production, amino acid metabolism, and antioxidative defense .

Wissenschaftliche Forschungsanwendungen

Disodium 2-oxoglutarate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Plays a role in cellular metabolism studies and as a substrate for enzyme assays.

Medicine: Investigated for its potential therapeutic effects in conditions like cancer and metabolic disorders.

Industry: Used in the production of food additives, cosmetics, and pharmaceuticals.

Wirkmechanismus

Target of Action

Disodium 2-oxoglutarate, also known as α-Ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of KG .

Mode of Action

Disodium 2-oxoglutarate interacts with its targets, the aforementioned enzymes, to mediate the synthesis of AKG . This interaction results in changes in various biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification .

Biochemical Pathways

Disodium 2-oxoglutarate is a key intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . The TCA cycle is a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA with the concomitant production of high energy triphosphate nucleotides .

Result of Action

The molecular and cellular effects of Disodium 2-oxoglutarate’s action are diverse due to its involvement in various biological processes. For instance, it has been demonstrated that AKG, through enhanced production of proline and hydroxyproline, could help bone tissue formation .

Action Environment

The action, efficacy, and stability of Disodium 2-oxoglutarate can be influenced by various environmental factors. For example, the generation of KG in a sustainable and environmentally-neutral manner is a major ongoing research endeavor . The efficacy of microbial systems in providing an effective platform to generate this moiety and the molecular strategies involving genetic manipulation, abiotic stress, and nutrient supplementation that result in the optimal production of AKG are being evaluated .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium 2-oxoglutarate can be synthesized through the neutralization of 2-oxoglutaric acid with sodium hydroxide. The reaction typically involves dissolving 2-oxoglutaric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain disodium 2-oxoglutarate in solid form .

Industrial Production Methods: Industrial production of disodium 2-oxoglutarate often involves microbial fermentation processes. Specific strains of bacteria or yeast are used to convert glucose or other carbon sources into 2-oxoglutaric acid, which is then neutralized with sodium hydroxide to form disodium 2-oxoglutarate .

Analyse Chemischer Reaktionen

Types of Reactions: Disodium 2-oxoglutarate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form succinate in the TCA cycle.

Reduction: It can be reduced to form 2-hydroxyglutarate.

Transamination: It can react with amino acids to form glutamate.

Common Reagents and Conditions:

Oxidation: Requires enzymes like 2-oxoglutarate dehydrogenase.

Reduction: Involves reducing agents such as sodium borohydride.

Transamination: Requires transaminase enzymes.

Major Products:

Succinate: Formed during oxidation.

2-Hydroxyglutarate: Formed during reduction.

Glutamate: Formed during transamination.

Vergleich Mit ähnlichen Verbindungen

Alpha-ketoglutarate: Another form of 2-oxoglutarate, often used interchangeably with disodium 2-oxoglutarate.

Sodium succinate: A related compound in the TCA cycle.

Sodium fumarate: Another TCA cycle intermediate.

Uniqueness: Disodium 2-oxoglutarate is unique due to its dual role in both energy production and nitrogen metabolism. Its ability to act as a substrate for a wide range of enzymes makes it a versatile compound in biochemical research and industrial applications .

Eigenschaften

InChI |

InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYXSKURSLOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

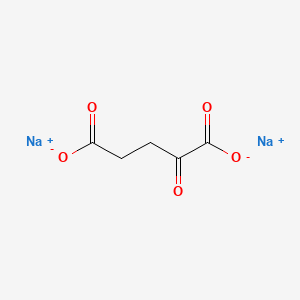

C(CC(=O)O)C(=O)C(=O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22202-68-2, 17091-15-5 | |

| Details | Compound: Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |

| Record name | Pentanedioic acid, 2-oxo-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22202-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |

| Record name | Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17091-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

169.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-72-6 | |

| Record name | Disodium α-ketoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does disodium 2-oxoglutarate influence astaxanthin production in Haematococcus ?

A1: The research demonstrates that disodium 2-oxoglutarate supplementation significantly enhances astaxanthin accumulation in Haematococcus pluvialis []. The study suggests that this effect is linked to disodium 2-oxoglutarate's role in redirecting carbon flux towards the biosynthesis pathways of both astaxanthin and fatty acids within the microalgae []. This highlights disodium 2-oxoglutarate's potential as a valuable tool for boosting the production of this high-value pigment in Haematococcus cultures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.